

A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carbohydrazides

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Compound of Interest

1,4,5,6-

Compound Name: Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

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Introduction

Pyrazole-3-carbohydrazide derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The inherent versatility of the pyrazole scaffold, coupled with the carbohydrazide moiety, provides a unique framework for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and cannabinoid receptor antagonism. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the structure-activity relationship (SAR) studies of pyrazole-3-carbohydrazides, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and functional relationships.

The core pyrazole structure is a key pharmacophore, and the position of the carbohydrazide moiety at C-3 is crucial for a range of biological activities.^[1] Modifications at various positions of the pyrazole ring and on the carbohydrazide group have led to the discovery of potent and selective compounds, highlighting the importance of systematic SAR studies in this field.

Data Presentation: Biological Activities

The biological activities of pyrazole-3-carbohydrazide derivatives are summarized below in tabular format for ease of comparison.

Table 1: Anticancer Activity of Pyrazole-3-Carbohydrazide Derivatives

Compound	Target Cell Line	Activity (IC50/pIC50)	Key Structural Features	Reference
Salicylaldehyde-pyrazole-carbohydrazide derivatives	A549 (Lung Cancer)	Potent growth inhibitors	Induce apoptosis	[1]
Compound 36	B16F10 (Skin Cancer)	pIC50 = 6.75	Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring	[2]
Compound 41	B16F10 (Skin Cancer)	pIC50 = 6.51	Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring	[2]
Compound 43	B16F10 (Skin Cancer)	pIC50 = 6.73	Dimethyl on pyrazole ring, Br, OH, and OCH3 groups on benzene ring	[2]
Compound 1	K562 (Chronic Myelogenous Leukemia)	High cytotoxicity	Methyl group on pyrazole ring, hydrazide linked to carbonyl	[2]
Compound 4	MDA-MB-231 (Breast Cancer)	pIC50 = 6.36 μ M	-	[2]
1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide	A549 (Lung Cancer)	Inhibition of proliferation	-	[3]

1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives	A549 (Lung Cancer)	Suppress development, trigger cell death	-	[3]
(E)-5-Amino-N'-(4-(difluoromethoxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide	Various cancer cell lines	Not a relevant anti-cancer effect	3-benzylidenecarbonyhydrazide pyrazole	[4]

Table 2: Antimicrobial Activity of Pyrazole-3-Carbohydrazide Derivatives

Compound	Target Organism	Activity (MIC)	Key Structural Features	Reference
N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives	Staphylococcus aureus, <i>Pseudomonas aeruginosa</i> , <i>Bacillus subtilis</i> , <i>Candida albicans</i>	Tested for activity	-	[5][6]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7	<i>Bacillus subtilis</i>	Larger inhibition zones than Amoxicillin	Benzofuran-2-yl at C-5	[7]
Compound 3	<i>Escherichia coli</i> (Gram-negative)	0.25 µg/mL	-	[8]
Compound 4	<i>Streptococcus epidermidis</i> (Gram-positive)	0.25 µg/mL	-	[8]
Compound 2	<i>Aspergillus niger</i>	1 µg/mL	-	[8]
Compound 3	<i>Microsporum audouinii</i>	0.5 µg/mL	Equipotent to Clotrimazole	[8]
4-(2-(p-tolyl)hydrazineylidene)-1-carbothiohydrazide 21a	Various bacteria and fungi	62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)	Lower than standard drugs	[9]

Table 3: Other Biological Activities of Pyrazole-3-Carbohydrazide Derivatives

Compound	Target	Activity	Key Structural Features	Reference
Pyrazole-3-carbohydrazone scaffold	Dipeptidyl peptidase IV (DPP-4)	Inhibitory effects (compounds 6e, 6g, 6k-l, 7a-e)	-	[10]
N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant)	CB1 cannabinoid receptor	Potent antagonist	Reduces appetite	[1]
1,5-diaryl pyrazole-3-carbohydrazides	CB1 cannabinoid receptor	Hypoglycemic effect, potential antagonists/inverse agonists	Compounds 4, 9, and 13 showed significant plasma glucose reduction	[11]
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives	Trypanosoma cruzi	Little or no activity against trypomastigotes	Loss of activity with fluorine at C-6	[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are generalized protocols for the synthesis and biological evaluation of pyrazole-3-carbohydrazides based on the cited literature.

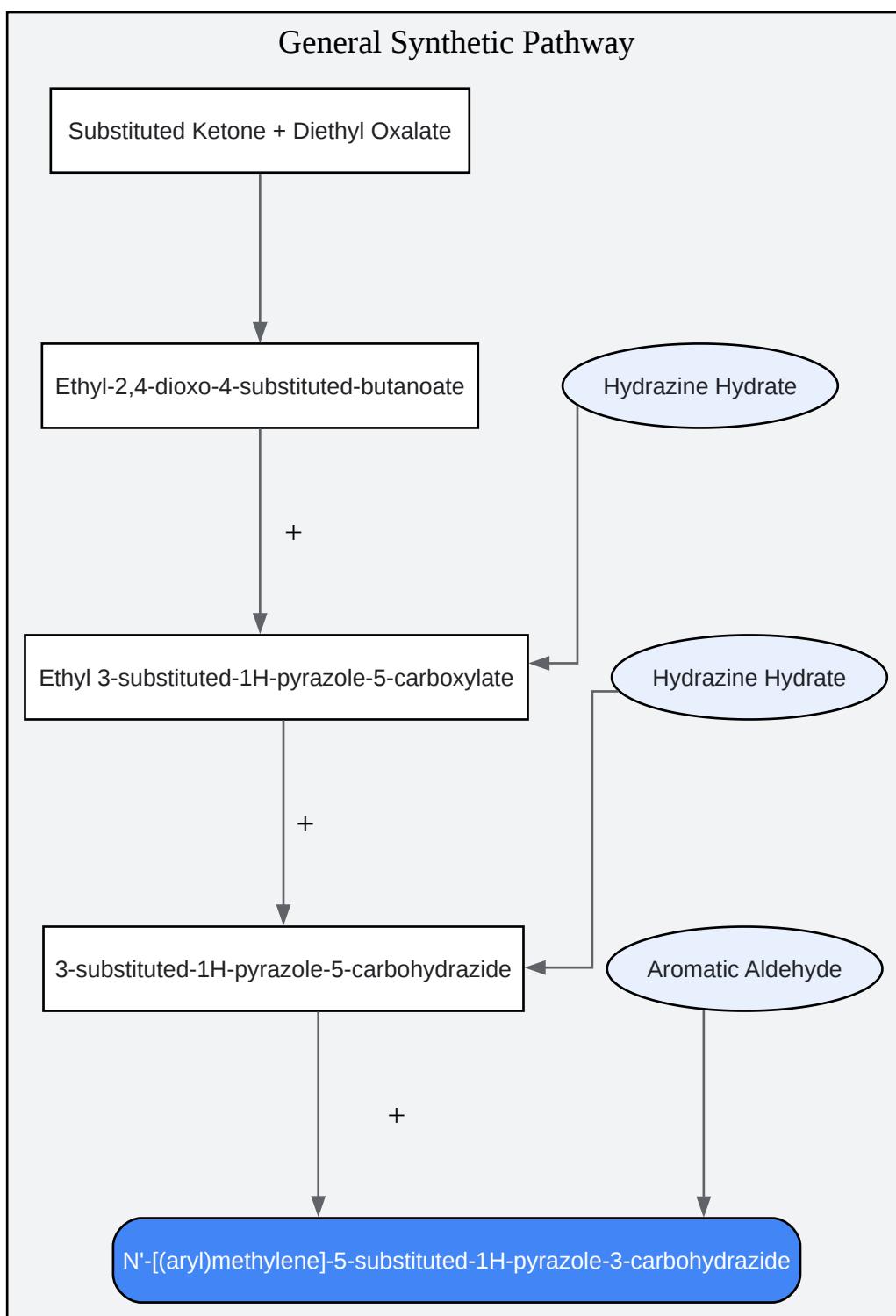
General Synthesis of Pyrazole-3-Carbohydrazides

The synthesis of pyrazole-3-carbohydrazide derivatives typically follows a multi-step pathway, starting from readily available ketones and diethyl oxalate.[6][13][14]

Step 1: Synthesis of Ethyl 3-substituted-1H-pyrazole-5-carboxylate This key intermediate is often prepared by the reaction of an appropriate β -diketoester with hydrazine hydrate.[6] For example, ethyl-2,4-dioxo-4-substituted-butanoate (which can be obtained from a ketone and diethyl oxalate) is reacted with hydrazine in the presence of an acid catalyst at room temperature.[6]

Step 2: Synthesis of 3-substituted-1H-pyrazole-5-carbohydrazide The pyrazole-5-carboxylate from Step 1 is then converted to the corresponding carbohydrazide by reacting it with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.

Step 3: Synthesis of N'-(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide Derivatives The final derivatives are typically synthesized by condensing the pyrazole-3-carbohydrazide from Step 2 with various functionalized aromatic aldehydes in a solvent like ethanol, often with a catalytic amount of acid.[5][6]



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Caption: General synthesis of pyrazole-3-carbohydrazide derivatives.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard assay to determine the antimicrobial efficacy of compounds.

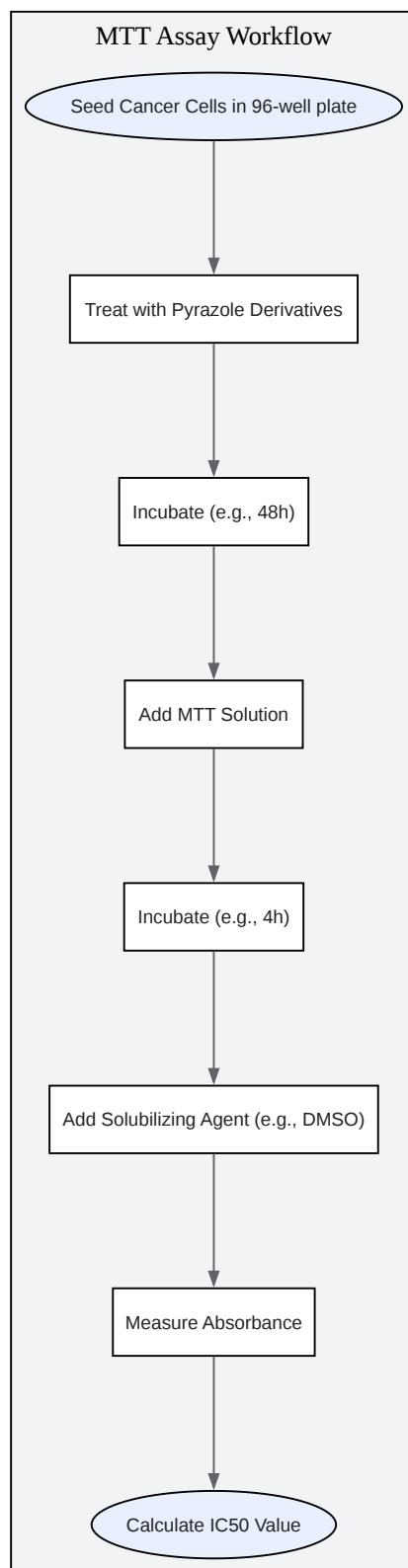
- Preparation of Bacterial/Fungal Inoculum: The test microorganisms are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 10^5 CFU/mL).
- Compound Dilution: The synthesized pyrazole-3-carbohydrazide derivatives are serially diluted in the growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) are used as positive controls.^{[8][9]}

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the pyrazole-3-carbohydrazide derivatives and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that

inhibits 50% of cell growth) is then calculated.[15]



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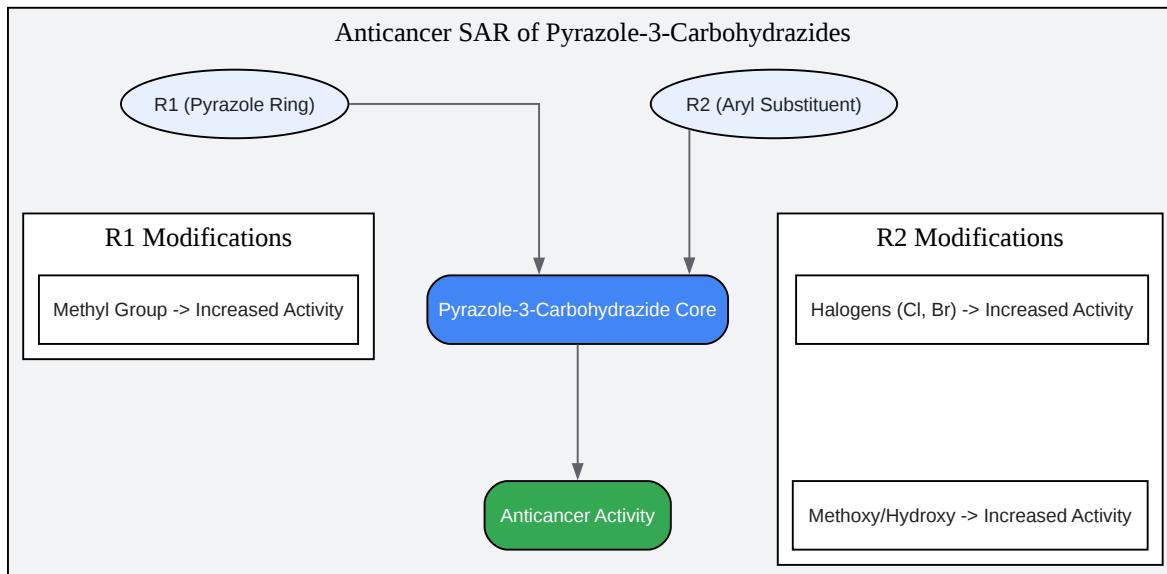
Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-3-carbohydrazides is highly dependent on the nature and position of substituents on the pyrazole ring and the phenyl rings.

Anticancer Activity SAR

- Substitution on the Pyrazole Ring: The presence of small alkyl groups, such as methyl, on the pyrazole ring can contribute to enhanced cytotoxic activity.[2]
- Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., halogens like Cl, Br) and electron-donating groups (e.g., OCH₃, OH) on the phenyl rings attached to the pyrazole core or the hydrazide moiety have been shown to be important for anticancer activity.[2] For instance, lipophilic and electron-withdrawing halobenzyl groups are beneficial for cytotoxicity against HeLa cells.[3]
- Carbohydrazide Moiety: The carbohydrazide linker is a crucial pharmacophoric group.[1] Its condensation with various aldehydes allows for the introduction of diverse functionalities that can modulate the anticancer potency.



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Caption: Key SAR insights for anticancer activity.

Antimicrobial Activity SAR

- Substituents at C-5: The nature of the substituent at the C-5 position of the pyrazole ring significantly influences antimicrobial activity. For example, a benzofuran-2-yl group at this position leads to potent antibacterial activity against *B. subtilis*.[7]
- N'-(aryl)methylene Moiety: The aromatic aldehyde condensed with the carbohydrazide plays a crucial role. The nature of the substituents on this aryl ring can modulate the antimicrobial spectrum and potency.

CB1 Receptor Antagonism SAR

For potent and selective CB1 receptor antagonism, specific structural features are required:

- A para-substituted phenyl ring at the 5-position of the pyrazole.[16]

- A carboxamido group at the 3-position.[16]
- A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[16] The most potent compounds in this class often contain a p-iodophenyl group at the 5-position.[16]

DPP-4 Inhibition SAR

For DPP-4 inhibition, the pyrazole-3-carbohydrazone scaffold is key. The pharmacophore model for these inhibitors generally consists of:

- One hydrogen bond donor (HBD).
- One hydrogen bond acceptor (HBA).
- Two hydrophobic (HY) features.[10] Molecular docking studies can provide a rational explanation for the observed structure-activity relationships.[10]

Conclusion

Pyrazole-3-carbohydrazides are a promising class of compounds with a wide array of biological activities. The SAR studies highlighted in this guide demonstrate that the biological profile of these molecules can be finely tuned by strategic modifications of the pyrazole core and its substituents. The provided data tables, experimental protocols, and visualizations offer a solid foundation for researchers to design and synthesize novel pyrazole-3-carbohydrazide derivatives with enhanced potency and selectivity for various therapeutic targets. Future research in this area will likely focus on further optimization of these scaffolds to develop clinically viable drug candidates.

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